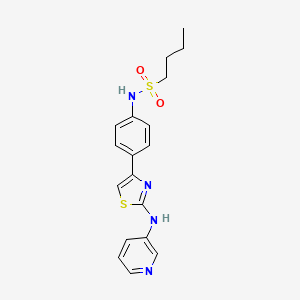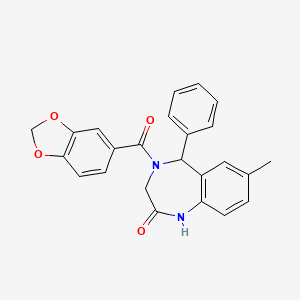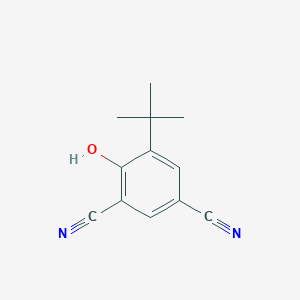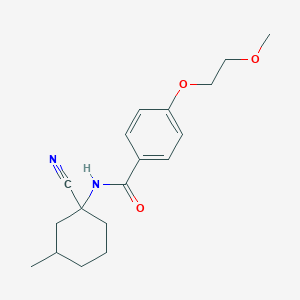
N-(4-(2-(Pyridin-3-ylamino)thiazol-4-yl)phenyl)butan-1-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide is a useful research compound. Its molecular formula is C18H20N4O2S2 and its molecular weight is 388.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Imatinib, ein bekannter Tyrosinkinase-Inhibitor, wird häufig zur Behandlung von Leukämie eingesetzt. Es zielt speziell auf Tyrosinkinasen ab, die mit chronischer myelogener Leukämie verbunden sind . Die von Ihnen erwähnte Verbindung weist strukturelle Ähnlichkeiten mit Imatinib auf, was auf mögliche Anwendungen in der Krebstherapie hindeutet.
- Forscher haben neue Derivate von N-(Pyridin-3-yl)benzamid entwickelt und synthetisiert, darunter solche mit Thiazol- und Pyrazin-Molekülen. Diese Verbindungen wurden auf ihre Antituberkuloseaktivität gegen Mycobacterium tuberculosis (TB) untersucht. Solche Derivate könnten zur Entwicklung neuer Antituberkulosemittel beitragen .
- N-Acyl-Sulfonamide, darunter solche mit Pyridin- und Thiazol-Komponenten, wurden als potenzielle Prodrugs von zyklinspezifischen Kinase-Inhibitoren untersucht. Diese Inhibitoren spielen eine entscheidende Rolle bei der Zellzyklusregulation und sind in der Krebsforschung relevant .
- Eine bestimmte Verbindung mit einem 4-Chlorphenyl-imidazo[2,1-b]thiazol-3-yl-Molekül zeigte zytotoxische Aktivität gegen Brustkrebszellen (MDA-MB-231). Darüber hinaus zeigte es eine Inhibition gegen VEGFR2, einen Rezeptor, der an der Angiogenese beteiligt ist .
- Forscher haben die Kristallstruktur von freiem Imatinib (die von Ihnen erwähnte Verbindung) untersucht, das aus einer Mischung mit Arginin ausgefällt wurde. Das Molekül nimmt eine gestreckte Konformation ein und bildet über seine Amid-, Amin- und Pyrimidin-Gruppen unendliche Wasserstoffbrückenbindungsketten. Solche Studien verbessern unser Verständnis seiner Wechselwirkungen und potenziellen Anwendungen .
Krebstherapie und Tyrosinkinase-Inhibition
Antituberkulosemittel
Zyklinspezifische Kinase-Inhibitoren
Zytotoxische Aktivität und VEGFR2-Inhibition
Kristallographie und Strukturstudien
Wirkmechanismus
Target of Action
The primary targets of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
The specific biochemical pathways affected by N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The molecular and cellular effects of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide The properties of thiazole derivatives suggest that factors such as solubility and stability may be influenced by the environment .
Eigenschaften
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-2-3-11-26(23,24)22-15-8-6-14(7-9-15)17-13-25-18(21-17)20-16-5-4-10-19-12-16/h4-10,12-13,22H,2-3,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVYUADKHSIDHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-3-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B2590191.png)
![1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride](/img/structure/B2590193.png)
![2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2590197.png)
![8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2590198.png)
![6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl](/img/structure/B2590201.png)

![2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2590204.png)

![N-benzyl-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2590207.png)

![N-(3-chlorophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2590210.png)
![2-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2590211.png)

